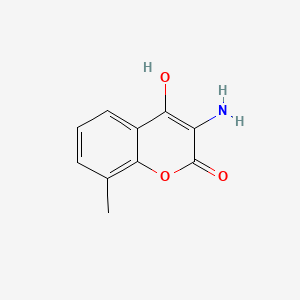

3-amino-4-hydroxy-8-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-amino-4-hydroxy-8-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-3-2-4-6-8(12)7(11)10(13)14-9(5)6/h2-4,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMNCHPNDKARMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=O)O2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-8-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method uses phenol derivatives and β-keto esters in the presence of acid catalysts. For instance, phenol, ethyl acetoacetate, and anhydrous aluminum chloride can be used under controlled conditions to yield the desired chromenone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Mechanochemical methods, such as high-speed ball milling, have been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of dihydrochromenone derivatives.

Substitution: Formation of halogenated chromenone derivatives

Scientific Research Applications

Based on the search results, here's what is known about the applications of "3-amino-4-hydroxy-8-methyl-2H-chromen-2-one":

This compound's biological activity stems from its interactions with different molecular targets.

3-amino-4,7-dihydroxy-8-methyl-coumarin derivatives are useful as a fungicide, a germicide, an anthelmintic, and a bronchodilator . Its amine fiuosilicate salts are useful as mothproofing agents . Its thiocyanate salt can be condensed with formaldehyde and other aldehydes to form useful pickling inhibitors . The N-alkylated analogues obtained by the lithium aluminum hydride reduction of the N-acylamino- 4,7-dihydroxy-8-methylcoumarins are useful for the same purposes . The 2 methyl 4 (1,3 dihydroxy 2 benzylaminopropyl)- resorcinol as well as other along chain alkylamino analogues such as are obtained by acylating with long chain fatty acid halides, such as, lauroyl chloride and oleoyl chloride, are surfactants useful as detergents and wetting agents .

Other coumarin derivatives have shown uses in other applications:

- (E)-2-(1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide (L) has been used to detect trace amounts of praseodymium ion in acetonitrile-water solution (MeCN/H2O) by fluorescence spectroscopy . The fluorescent probe undergoes fluorescent emission intensity enhancement upon binding to Pr(3+) ions in MeCN/H2O (9/1:v/v) solution .

- 3-((phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2- one derivatives can be synthesized using biogenic ZnO NPs .

- 4-hydroxy-2H-chromen-2-one derivatives have been created using biogenic ZnO .

Mechanism of Action

The biological activity of 3-amino-4-hydroxy-8-methyl-2H-chromen-2-one is primarily due to its ability to interact with various molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular processes by integrating into cell membranes. The compound’s hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-amino-4-hydroxy-8-methyl-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituent positions, biological activities, and synthesis methods.

Physicochemical Properties

- Hydrogen Bonding: The 3-amino and 4-hydroxy groups enable strong intermolecular interactions, influencing crystal packing (as seen in hydrogen-bonded coumarin networks) .

- Electronic Effects: The electron-donating methyl group at position 8 may stabilize the chromenone ring, while electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity at the lactone carbonyl .

Biological Activity

3-Amino-4-hydroxy-8-methyl-2H-chromen-2-one, a member of the chromenone family, exhibits a diverse range of biological activities. This compound is characterized by its unique structural features, which include an amino group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 8-position of the chromenone scaffold. These functional groups contribute significantly to its biological interactions and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites or interfere with cellular processes by integrating into cell membranes. The hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with target molecules, enhancing its efficacy in biological systems .

Biological Activities

- Antimicrobial Properties :

- Anticancer Potential :

- Enzyme Inhibition :

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 16.0 ± 0.36 | 32 µg/mL |

| K. pneumoniae | 15.5 ± 1.10 | 30 µg/mL |

| B. subtilis | 22.0 ± 1.49 | 28 µg/mL |

| S. aureus | 15.0 ± 0.74 | 25 µg/mL |

This table summarizes the antimicrobial efficacy of the compound against various bacterial strains, indicating its potential as an antibacterial agent .

Case Study: Anticancer Activity

In a study focusing on the anticancer effects of this compound, researchers observed that treatment with this compound led to a significant decrease in cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 7-amino-4-methyl-2H-chromen-2-one | Moderate antimicrobial properties | Lacks hydroxyl group |

| 4-hydroxy-3-methyl-2H-chromen-2-one | Antioxidant activity | Enhanced solubility |

| 3-bromo-4-hydroxy-8-methyl-2H-chromen-2-one | Increased potency against certain bacteria | Bromine substitution affects reactivity |

This compound stands out due to its specific functional group arrangements that enhance both fluorescence properties and biological activities compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.